N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step reactions. One common method involves the condensation of primary amines with carbon disulfide and dialkyl maleates to form the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The reaction conditions often include refluxing in solvents like ethanol or dimethylformamide (DMF) and the use of catalysts such as sodium hydrogen sulfate .
Industrial Production Methods
the scalability of the synthesis can be achieved by optimizing reaction conditions and using efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase and aldose reductase, which are involved in neurological and metabolic processes . Additionally, it can induce apoptosis in cancer cells by targeting antiapoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
N,N-diethyl-3-oxobutanamides: These compounds are structurally related and undergo similar chemical reactions.
Uniqueness
N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C28H46N4O6S4 |
---|---|
Molecular Weight |
663.0 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-[4-oxo-2-sulfanylidene-5-[3-(3-sulfobutyl)-1,3-benzothiazol-2-ylidene]-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H16N2O6S4.2C6H15N/c1-9(28(22,23)24)6-7-17-10-4-2-3-5-11(10)26-15(17)13-14(21)18(8-12(19)20)16(25)27-13;2*1-4-7(5-2)6-3/h2-5,9H,6-8H2,1H3,(H,19,20)(H,22,23,24);2*4-6H2,1-3H3 |
InChI Key |
NECXDAMXKTVJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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